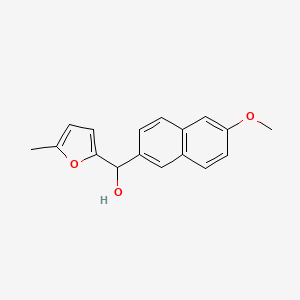

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol

Description

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol is a bifunctional aromatic alcohol comprising a 6-methoxy-substituted naphthalene moiety and a 5-methylfuran group linked via a methanol bridge. This structure combines the lipophilic naphthalene system, known for its role in pharmaceuticals (e.g., naproxen derivatives) , with the electron-rich furan ring, which is often associated with bioactivity in heterocyclic compounds . While direct synthetic or pharmacological data for this compound are absent in the provided evidence, insights can be drawn from structurally related analogs.

Properties

IUPAC Name |

(6-methoxynaphthalen-2-yl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-3-8-16(20-11)17(18)14-5-4-13-10-15(19-2)7-6-12(13)9-14/h3-10,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAFVRKBGPNVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC3=C(C=C2)C=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205916 | |

| Record name | 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443350-21-7 | |

| Record name | 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and methylation steps. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: can undergo various chemical reactions, including oxidation , reduction , substitution , and esterification .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Esterification: : Acid catalysts like sulfuric acid (H2SO4) are typically employed in esterification reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted derivatives, and esterified products.

Scientific Research Applications

Pharmaceutical Research

One of the primary applications of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol lies in pharmaceutical research. Compounds with similar structures have been investigated for their potential as:

- Antioxidants: The presence of aromatic rings may enhance the compound's ability to scavenge free radicals, making it a candidate for developing antioxidant therapies.

- Anti-inflammatory Agents: Research into related compounds suggests that modifications in the naphthalene and furan structures can lead to significant anti-inflammatory activity.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, such as:

- Cross-Coupling Reactions: Utilizing its functional groups, (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol can be employed in Suzuki or Heck reactions to form new carbon-carbon bonds.

Material Science

The compound's properties may also be explored in material science, particularly in the development of:

- Organic Light Emitting Diodes (OLEDs): The electronic properties imparted by the naphthalene and furan components could be beneficial in creating efficient light-emitting materials.

Agricultural Chemistry

There is potential for this compound to be used in agricultural applications, particularly as:

- Pesticides or Herbicides: Given its structural characteristics, it could exhibit biological activity against pests or weeds, warranting further investigation into its efficacy and safety.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal examined the antioxidant properties of methoxy-substituted naphthalene derivatives. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting a potential application for (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol in therapeutic settings aimed at oxidative stress-related diseases.

Case Study 2: Synthesis Pathways

Research conducted on synthetic pathways for naphthalene derivatives highlighted the utility of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol as an intermediate. The study demonstrated efficient methods for synthesizing complex polycyclic compounds using this molecule, showcasing its importance in organic synthesis.

Mechanism of Action

The mechanism by which (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress pathways.

Comparison with Similar Compounds

Analytical and Spectral Considerations

Table 2: Key Spectral Data for Structural Components

- ESI-HRMS : A hypothetical [M+H]+ ion for the target compound (C23H20O3) would require calibration against analogs like ATV039 (C27H26N5O6, [M+H]+ 516.1883) .

Biological Activity

(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol, also known by its CAS number 677326-79-3, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol is with a molecular weight of 284.31 g/mol. The compound features a methoxy group attached to a naphthalene ring and a furan ring, which may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol indicates several potential pharmacological effects:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : There is evidence that derivatives of naphthalene and furan possess antimicrobial effects, potentially making this compound useful in treating infections.

- Anti-inflammatory Effects : Compounds containing furan rings have been noted for their anti-inflammatory properties, which may be applicable in various inflammatory conditions.

The exact mechanisms through which (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol exerts its effects are still under investigation. However, several hypotheses include:

- Free Radical Scavenging : The presence of the methoxy and furan groups may enhance the compound's ability to scavenge free radicals, thus reducing oxidative damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial growth, suggesting that this compound could act through similar pathways.

Data Table: Biological Activities and Effects

Case Study 1: Antioxidant Properties

A study examining various methanol extracts highlighted the antioxidant potential of compounds structurally similar to (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol. The extracts demonstrated significant free radical scavenging activity, suggesting that this compound may share similar benefits in reducing oxidative stress in biological systems .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of naphthalene derivatives, it was found that compounds with furan rings exhibited effective inhibition against Escherichia coli. This indicates that (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol may also possess similar antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.